Perfluorodecalin
Overview
Description
Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases .
Synthesis Analysis
Perfluorodecalin is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process . For most applications, several steps of purification are required after reaction .Molecular Structure Analysis
Perfluorodecalin exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .Chemical Reactions Analysis
Perfluorodecalin is a fluorous solvent generally used as a primary component of the fluorous biphasic system (FBS) or the fluorous multiphasic system (FMS) in synthetic chemistry . It is also used as an additive to increase oxygen solubility in fermentation media .Physical And Chemical Properties Analysis
Perfluorodecalin is a clear, colorless liquid . It has a molecular mass of 462.078 Da . It is chemically and biologically inert, stable up to 400 °C, and has the ability to dissolve gases .Scientific Research Applications
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Medical Applications
- PFD has seen significant interest in medical applications due to its ability to dissolve large amounts of oxygen .
- It was an ingredient in Fluosol, an artificial blood product developed by Green Cross Corporation in the 1980s .
- It is also being studied for use in liquid breathing .
- PFD can be applied topically to provide extra oxygen to a specific location, accelerating wound healing .
- Organs and tissues can be stored for longer in oxygenated PFD; the “two-layer method” uses PFD and UW solution to preserve tissue for pancreas transplants .
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Perfluorocarbon-based Oxygen Carriers
- PFD is used in the creation of perfluorocarbon-based oxygen carriers (PFOCs) .
- These carriers have a variety of application fields, from cancer therapeutics to blood substitutes, organ preservation, and diving disease .
- When combined with other blood-saving strategies, the use of PFOCs enables the performance of surgical procedures with increased blood loss while eliminating or lowering the need for allogeneic transfusion .
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Manufacturing
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Chemical and Biological Inertness
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Gas Dissolution
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Isomerism
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Optical Applications
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Cooling Applications
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Cosmetic Applications
- PFD is used in nanotechnology, particularly in the creation of nanocapsules for drug delivery .
- These nanocapsules can be loaded with therapeutic agents and targeted to specific areas of the body .
Safety And Hazards
Perfluorodecalin is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember . Containers can burst violently or explode when heated, due to excessive pressure build-up . In the United States, PFAS (per- and polyfluoroalkyl substances), which include perfluorodecalin, are currently being monitored by the FDA for their impacts on health and safety .
Future Directions
Perfluorodecalin has been used in a variety of biological applications due to its ability to dissolve large amounts of oxygen . It has potential uses in areas such as cancer therapeutics, blood substitutes, organ preservation, and diving disease . There is also ongoing research into the use of nano-based hydrogel dressings containing perfluorodecalin for wound healing .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorodecalin | |
CAS RN |
306-94-5, 60433-11-6, 60433-12-7 | |
Record name | Perfluorodecalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflunafene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Perfluorodecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Perfluorodecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodecalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perfluorodecalin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perflunafene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60433-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUNAFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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